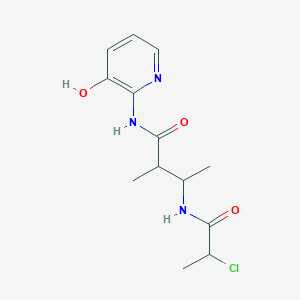

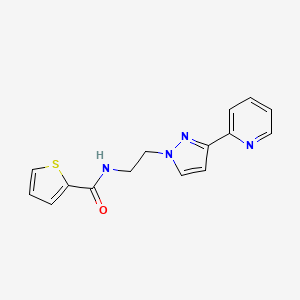

![molecular formula C15H27NO6 B2937489 7-(1,3-Dioxolan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid CAS No. 2253639-18-6](/img/structure/B2937489.png)

7-(1,3-Dioxolan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-(1,3-Dioxolan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid, also known as DIOA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DIOA is a derivative of the amino acid leucine and has been studied for its ability to inhibit the activity of the protein kinase C (PKC) enzyme.

Applications De Recherche Scientifique

Novel Organic Compound Electrical Properties

A study introduced a novel dioxime with 1,3-oxolane groups, demonstrating their semiconducting properties when complexed with copper(II) salts. The research focused on the solid state electrical conductivity properties of these copper complexes, highlighting their potential in semiconducting applications. The activation energies for the complexes were determined using the Arrhenius plot, and thermal probe measurements suggested n-type electrical conductivity (Aydogdu et al., 2003).

Chemical Rearrangement Processes

Research into the rearrangement of 3-(N-acylamino)-substituted caran-4-one oximes in the presence of sulfuric acid led to the formation of 2-oxa-4-azabicyclo[3.3.1]non-3-en-6-one derivatives. This study provided insights into the reaction mechanisms and the influence of various substituents, suggesting potential synthetic pathways for novel organic compounds (Agafontsev & Tkachev, 2005).

Selective Esterification in Water-containing Solvents

An Oxyma derivative displayed significant effects on selective esterifications of primary alcohols, showcasing a method for esterifying a wide range of carboxylic acids with primary alcohols. This research offers a foundation for developing more efficient and environmentally friendly synthetic routes in organic chemistry (Wang et al., 2012).

Advanced Glycation Endproducts in Collagen

A study on the accumulation of advanced glycation endproducts in rat tail collagen emphasized the role of methylglyoxal in the aging process of connective tissues. This research is critical for understanding the biochemical pathways leading to tissue stiffening and could contribute to the development of treatments for age-related disorders (Jost, Zipprich, & Glomb, 2018).

Synthesis and Mesomorphic Properties of Chiral Benzoates

A study on the synthesis of novel chiral benzoates and fluorobenzoates, displaying antiferroelectric smectic phases, provides valuable insights into the design of new liquid crystal materials. These findings have implications for advanced display technologies and optical devices (Milewska et al., 2015).

Propriétés

IUPAC Name |

7-(1,3-dioxolan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO6/c1-15(2,3)22-14(19)16-11(13(17)18)7-5-4-6-8-12-20-9-10-21-12/h11-12H,4-10H2,1-3H3,(H,16,19)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGCSQBVJYFNEFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCCC1OCCO1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(1,3-Dioxolan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

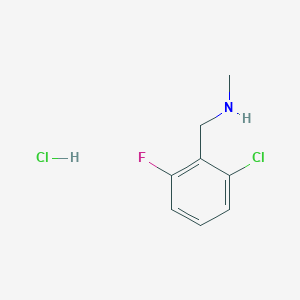

![4-acetyl-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2937406.png)

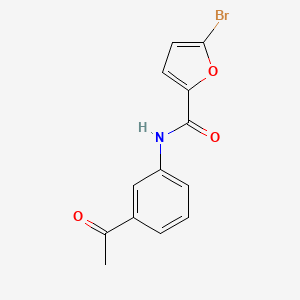

![2-(Tert-butyl)-6-chloroimidazo[1,2-b]pyridazine](/img/structure/B2937412.png)

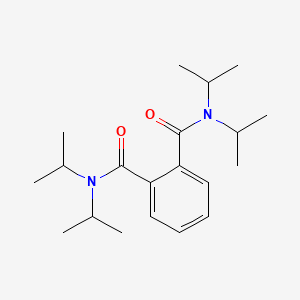

![4-((4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)sulfonyl)benzenesulfonamide](/img/structure/B2937414.png)

![N-[1-(3,4-Dichlorophenyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2937418.png)

![N-(2-methoxyethyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2937419.png)

![5-(4-fluorobenzyl)-N-(4-methylbenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2937422.png)

![2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2937424.png)

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2937427.png)